molecular formula C28H28N2O3S2 B2988489 ethyl 2-[2-(1-benzylindol-3-yl)sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 681273-94-9

ethyl 2-[2-(1-benzylindol-3-yl)sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2988489
CAS RN: 681273-94-9
M. Wt: 504.66
InChI Key: LIPHCGAEIBMSHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives, such as the compound , are often synthesized using the Gewald synthesis . This method involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of thiophene derivatives is confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and proton nuclear magnetic resonance (^1H-NMR) .


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These reactions involve condensation processes with different substrates to produce a variety of thiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene is a five-membered heterocycle that contains one sulfur atom . It’s derivatives, including the compound , are essential heterocyclic compounds with a variety of properties and applications .

Scientific Research Applications

The compound known as “ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” and its other nomenclature variations have several scientific research applications due to the presence of the indole moiety and its sulfur-containing heterocycle. Here is a comprehensive analysis focusing on six unique applications:

Synthesis of Biologically Active Molecules

Indole derivatives are pivotal in synthesizing a wide range of biologically active molecules. The indole moiety is a common structure found in natural products, including indole alkaloids, which are present in various medicinal plants and marine organisms . The sulfur-containing heterocycle in the compound can be utilized to create molecules with potential antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitory, and anti-HIV activities .

Multicomponent Reactions (MCRs)

The compound can serve as an efficient precursor in multicomponent reactions, which are sustainable strategies for synthesizing complex molecules from simple starting materials . These reactions are high-yielding, time- and cost-effective, and align with green chemistry principles. They are particularly useful in medicinal and pharmaceutical chemistry for creating diverse functional groups and enhancing chemo-, stereo-, and regioselectivity .

Peptide Synthesis

Peptides play a central role in cell biology, and their synthesis is crucial for understanding biological functions. The compound can be used to prepare peptides and their mimetics and conjugates. It can act as a powerful acylating agent, facilitating the synthesis of peptides that can cross biological barriers and are less susceptible to protease attacks .

Anti-HIV Research

Indole derivatives have shown promise in anti-HIV research. The compound can be used to synthesize novel indolyl and oxochromenyl xanthenone derivatives, which can be assessed for their efficacy against HIV-1 through molecular docking studies .

Inhibitor Synthesis

The compound’s structural features make it suitable for synthesizing inhibitors. For example, it can be used to determine the optimal dosage of inhibitors in acidic solutions, which is essential for developing corrosion inhibitors in industrial applications .

Derivatization of Biomolecules

The modification of biomolecules can improve their therapeutic properties, such as bioavailability, biostability, and receptor subtype selectivity. The compound can be used to derivatize peptides and proteins, creating selective, high-affinity ligands by replacing portions of peptides with nonpeptide structures to obtain peptide derivatives .

Future Directions

Thiophene-based analogs have attracted a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions may involve the synthesis of new thiophene derivatives and the exploration of their biological activities.

properties

IUPAC Name

ethyl 2-[2-(1-benzylindol-3-yl)sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3S2/c1-3-33-28(32)25-21-13-9-15-23(21)35-27(25)29-26(31)18(2)34-24-17-30(16-19-10-5-4-6-11-19)22-14-8-7-12-20(22)24/h4-8,10-12,14,17-18H,3,9,13,15-16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPHCGAEIBMSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[2-(1-benzylindol-3-yl)sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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